N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide
Description
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-2-20-9-12(8-17-20)15-13(4-3-7-23-15)19-14(22)5-6-21-11-16-10-18-21/h8-11,13,15H,2-7H2,1H3,(H,19,22)/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMRJBVMYHSD-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)NC(=O)CCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)CCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide typically involves several key steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.
Attachment of the Triazole Group: The triazole ring is often formed through a click chemistry approach, such as the Huisgen cycloaddition between an azide and an alkyne.
Amide Bond Formation: The final step involves coupling the oxane-pyrazole intermediate with a triazole-containing carboxylic acid or its derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or triazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on the target, the compound could influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide
- N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(5-methylfuran-2-yl)propanamide
Uniqueness
Compared to similar compounds, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
